molecular formula C16H12O3 B191457 7-Hydroxy-5-methylflavone CAS No. 15235-99-1

7-Hydroxy-5-methylflavone

Cat. No.: B191457
CAS No.: 15235-99-1
M. Wt: 252.26 g/mol
InChI Key: QGHXBJKZPBTQQL-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methylflavone is a synthetically derived flavone derivative, characterized by a hydroxyl group at the 7-position and a methyl group at the 5-position of its core structure. This compound serves as a valuable chemical standard and building block in pharmacological and biochemical research. Flavones are a prominent subclass of flavonoids known for their broad biological properties, which include significant anti-inflammatory potential. Recent studies on methylflavone derivatives have demonstrated their ability to inhibit key mediators of inflammation, such as nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophage models . The specific structural features of this compound make it a compound of interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This compound is primarily used in laboratory research for investigating anti-inflammatory pathways and neuroprotective mechanisms. Research indicates that specific substitutions on the flavone core, such as a hydroxy group at the C7 position, play a vital role in neuroprotective, antioxidant, and anti-inflammatory activities . As a research chemical, it is useful for exploring the mechanisms by which flavonoids modulate cellular stress responses and mitigate the production of pro-inflammatory cytokines. This compound is provided as a high-purity solid for use in established in vitro assays. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-16(10)13(18)9-14(19-15)11-5-3-2-4-6-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHXBJKZPBTQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934483
Record name 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID10934483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15235-99-1
Record name 7-Hydroxy-5-methylflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015235991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-5-methyl-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-5-METHYLFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEM49N23AB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 5 Methylflavone

Chemical Synthesis Approaches

The construction of the 7-Hydroxy-5-methylflavone molecule is achieved through various synthetic strategies. These methods primarily involve the formation of the core flavone (B191248) structure, followed by or incorporating the specific placement of the hydroxyl and methyl functional groups.

Cyclization Reactions in Flavone Core Construction

The formation of the central pyrone ring (C ring) fused to a benzene (B151609) ring (A ring) is the cornerstone of flavone synthesis. Two prevalent methods for constructing this core structure are the Baker-Venkataraman rearrangement and the oxidative cyclization of chalcones.

Baker-Venkataraman Rearrangement: This traditional and reliable method involves multiple steps. innovareacademics.in It typically begins with the acylation of a suitably substituted 2-hydroxyacetophenone (B1195853). For this compound, the synthesis would start with a precursor like 2,4-dihydroxy-6-methylacetophenone. The process proceeds through the formation of a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the flavone. innovareacademics.in

Oxidative Cyclization of Chalcones: A more direct approach involves the cyclization of a 2'-hydroxychalcone (B22705) intermediate. innovareacademics.inorganic-chemistry.org This precursor is synthesized via a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone and a benzaldehyde. innovareacademics.injmb.or.kr The subsequent intramolecular oxidative cyclization, often mediated by reagents like iodine in DMSO, directly forms the flavone ring system. jmb.or.kr Recent advancements have utilized transition-metal catalysts to facilitate this cyclization under mild conditions, offering high yields and good atom economy. organic-chemistry.org

Synthetic Method Description Key Intermediates
Baker-Venkataraman Rearrangement A multi-step process involving rearrangement of an O-aroyl-2-hydroxyketone to a 1,3-diketone, followed by cyclization. innovareacademics.in2-hydroxyacetophenone derivative, 1,3-diketone.
Oxidative Cyclization A method where a 2'-hydroxychalcone undergoes intramolecular cyclization to form the flavone core. innovareacademics.inorganic-chemistry.org2'-hydroxychalcone.

Regioselective Functionalization: Hydroxylation and Methylation

Achieving the specific 7-hydroxy-5-methyl substitution pattern requires precise control over the reaction, a concept known as regioselectivity. numberanalytics.com This is most commonly accomplished by selecting a starting material that already contains the desired substitution pattern on the aromatic ring destined to become the A-ring of the flavone.

The key precursor for the A-ring of this compound is 2,4-dihydroxy-6-methylacetophenone . The positions of the functional groups on this starting ketone dictate their final location in the flavone product.

In some synthetic routes for related flavonoids, regioselectivity is achieved through protection and deprotection strategies or through selective functionalization. For instance, the C-7 hydroxyl group is often more reactive and can be selectively methylated in the presence of other hydroxyl groups by using a mild base and methyl iodide. heteroletters.org Conversely, selective demethylation of a polymethoxyflavone can be achieved using specific reagents to unmask a single hydroxyl group. To prevent unwanted side reactions during synthesis, the 7-hydroxy group can be protected, for example as a methoxy (B1213986) or acetyl derivative, and then deprotected in a later step.

Explorations of Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is largely dictated by its functional groups: the C7 phenolic hydroxyl group, the α,β-unsaturated ketone system of the pyrone ring, and the aromatic rings. These sites allow for the synthesis of a variety of derivatives.

The hydroxyl group at the C7 position is a primary site for chemical modification. It can undergo several types of reactions:

Alkylation/Etherification: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) can convert the hydroxyl group into an ether.

Acylation/Esterification: The hydroxyl group can be acylated using acid anhydrides (like acetic anhydride) or acyl chlorides in the presence of a base (like pyridine) to form the corresponding ester.

Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.

Reduction: The carbonyl group (ketone) within the pyrone ring can be reduced to a secondary alcohol.

A documented example of derivatization for a structurally similar compound, 7-hydroxy-3-methylflavone, involves a two-step transformation starting at the hydroxyl group. smolecule.com This process highlights a potential pathway for creating more complex molecules from the basic flavone scaffold.

Reaction Type Starting Material Reagents Product Reference
Acetylation7-Hydroxy-3-methylflavoneAcetic anhydride, pyridine7-O-acetyl-3-methylflavone smolecule.com
Fries Migration7-O-acetyl-3-methylflavoneAnhydrous AlCl₃, 165°C8-acetyl-7-hydroxy-3-methylflavone smolecule.com

This sequence demonstrates how the initial flavone can be functionalized to introduce new substituents onto the aromatic A-ring, thereby creating novel derivatives with potentially different chemical properties.

Advanced Analytical Characterization and Quantification of 7 Hydroxy 5 Methylflavone

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive structure of 7-Hydroxy-5-methylflavone is established through the combined application of several spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity. The structural elucidation of flavonoids, in general, relies heavily on the interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). acs.orgscielo.org.bo

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and electronic environment of each carbon atom. Techniques like COSY and HMBC are used to determine the connectivity between protons and carbons, confirming the placement of the hydroxyl group at position 7 and the methyl group at position 5 on the flavone (B191248) backbone. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. iitianacademy.com For this compound, characteristic absorption bands confirm the presence of key functional groups. nih.gov The spectrum typically shows a broad band for the hydroxyl (-OH) group, a sharp peak for the carbonyl (C=O) group of the pyrone ring, and signals corresponding to the aromatic C=C bonds and C-O stretches. scielo.org.bonih.gov

Table 1: Key IR Spectral Data for this compound

Technique Functional Group Characteristic Absorption Band (cm⁻¹) Reference
ATR-IR Hydroxyl (-OH) ~3300-3100 (broad) scielo.org.bonih.gov
ATR-IR Carbonyl (C=O) ~1637 scielo.org.bonih.gov
ATR-IR Aromatic Ring (C=C) ~1518 scielo.org.bo

Data derived from general flavonoid characterization and specific database entries.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.netsemanticscholar.org Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure. nih.gov

Table 2: MS-MS Spectral Data for this compound

Parameter Value Reference
Instrument Type Ion Trap (IT) nih.gov
Precursor Ion Type [M+H]⁺ nih.gov
Precursor m/z 253.0859 nih.gov
Top Peak m/z 253.0 nih.gov
2nd Highest Peak m/z 151.0 nih.gov
3rd Highest Peak m/z 254.1 nih.gov

This data is crucial for the unambiguous identification of the compound in complex mixtures.

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for its quantitative analysis. chemicalbook.comextrasynthese.com The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. wjpmr.com

Method development typically involves:

Column Selection: A reversed-phase C18 column is commonly used for flavonoid analysis, separating compounds based on their hydrophobicity. nih.govresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol) is typical. nih.govresearchgate.net

Detection: A Diode Array Detector (DAD) or UV-Vis detector is used for quantification, often monitoring at a wavelength where the flavone exhibits maximum absorbance. nih.gov

Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. Validation confirms the method's linearity, accuracy, precision, selectivity, and robustness. wjpmr.comresearchgate.net Analytical standards of this compound with a purity of ≥90% determined by HPLC are commercially available for use in these quantitative methods. chemicalbook.comextrasynthese.com

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. kyoto-u.ac.jp This is particularly useful for identifying and quantifying this compound in complex matrices where co-eluting compounds might interfere with UV detection. researchgate.net

Advanced techniques like HPLC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution time-of-flight (TOF) MS offer enhanced specificity. researchgate.netresearchgate.net In LC-MS/MS, specific fragmentation transitions from the precursor ion to product ions are monitored (a technique known as Multiple Reaction Monitoring or MRM), which dramatically increases selectivity and sensitivity, allowing for detection at very low concentrations. researchgate.net The characteristic fragmentation of this compound, such as the transition from the precursor ion [M+H]⁺ at m/z 253.1 to a major fragment ion at m/z 151.0, can be used for its unambiguous identification and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Development and Validation

Application as an Internal Standard in Complex Biological Matrix Analysis

An internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. bioanalysis-zone.com A suitable IS should be chemically similar to the analyte but distinguishable by the analytical system. scispace.com

This compound has been successfully utilized as an internal standard for the quantification of other flavonoids in complex plant extracts analyzed by LC-MS. kyoto-u.ac.jp In one study, plant samples were extracted using a solution containing 25 µM of this compound as the internal standard before LC-MS analysis. kyoto-u.ac.jp

Its suitability as an internal standard stems from several key properties:

Structural Similarity: As a flavone, its chemical and physical properties (e.g., extraction efficiency, chromatographic retention, and ionization response) are similar to other flavonoids being analyzed. This allows it to effectively compensate for variations in sample preparation and matrix effects during ionization. scispace.com

Distinguishable Mass: Its molecular weight is distinct from many other common flavonoids, allowing it to be clearly resolved and measured by the mass spectrometer without interfering with the analytes of interest.

Lack of Endogenous Presence: It is not naturally present in the specific biological matrix being studied, which is a prerequisite for any internal standard. bioanalysis-zone.com

By normalizing the response of the target analytes to the response of the known concentration of this compound, this approach enables accurate and precise quantification in complex biological matrices where significant sample-to-sample variation can occur. researchgate.net

Elucidation of Structure Activity Relationships Sar for 7 Hydroxy 5 Methylflavone and Analogues

Systematic Investigation of Hydroxyl and Methyl Substituent Effects on Bioactivity

The presence and placement of hydroxyl (-OH) and methyl (-CH3) groups on the flavone (B191248) A-ring are critical determinants of bioactivity. The 7-hydroxy group is a common feature in many bioactive flavonoids and is known to contribute significantly to their antioxidant and anticancer properties. The hydroxyl group can act as a hydrogen bond donor, facilitating interactions with protein active sites. researchgate.net

In contrast, the methyl group at the C-5 position is less common than a hydroxyl group at the same position. Methylation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, it can also introduce steric hindrance or alter the electronic properties of the A-ring, thereby modulating bioactivity.

Studies on various flavones reveal the importance of the substitution pattern on the A-ring. For instance, in antiproliferative assays against HL60 leukemia cells, the position of a methoxy (B1213986) group (a close relative of the methyl group) on the A-ring had significant effects. 5-methoxyflavone (B191841) showed moderate activity, whereas 6-methoxyflavone (B191845) had no activity. iiarjournals.org Conversely, for monohydroxylated derivatives, 6-hydroxyflavone (B191506) showed activity while others did not, highlighting the nuanced role of substituent placement on the A-ring. iiarjournals.org The combination of a 5-hydroxyl and 7-hydroxyl group (as seen in chrysin) is a well-known structural feature for significant biological activity. hebmu.edu.cn The replacement of the 5-hydroxyl with a 5-methyl group in 7-Hydroxy-5-methylflavone alters these established interactions, creating a unique activity profile.

A study evaluating radical scavenging activity found that 5-Hydroxy-7-methylflavone had an IC50 value greater than 1000 µM, indicating very low activity in that specific assay, especially when compared to flavonoids with multiple hydroxyl groups like quercetin. hebmu.edu.cn This suggests that for radical scavenging, the 5-methyl group is a poor substitute for a 5-hydroxyl group.

Table 1: Effect of A-Ring Substitution on Antioxidant Activity (DPPH Radical Scavenging) This table is for illustrative purposes, compiling data from related compounds to infer the role of substituents.

Compound Name Substitution Pattern IC50 (µM) Reference
Flavone Unsubstituted >1000 hebmu.edu.cn
Chrysin 5,7-dihydroxy 492.57 ± 23.94 hebmu.edu.cn
5-Hydroxy-7-methylflavone 5-OH, 7-Me >1000 hebmu.edu.cn

Positional Isomerism and its Impact on Pharmacological Potency

Positional isomerism, which involves changing the location of substituents on the flavone scaffold, has a profound impact on pharmacological potency. Comparing this compound to its potential isomers reveals how subtle structural shifts can lead to significant differences in biological effects.

A study on twenty different flavones demonstrated the critical role of hydroxyl group positioning on anti-α-amylase activity. mdpi.com 7-hydroxyflavone (B191518) (M5) was found to be highly active with an IC50 of 1.2 µM, whereas 5-hydroxyflavone (B191505) (M4) was significantly less active (IC50 > 50 µM). mdpi.comsemanticscholar.org This stark difference underscores the importance of the 7-OH group for this particular activity, likely due to its ability to form key hydrogen bonds within the enzyme's active site. mdpi.com

Similarly, when comparing isomers M13 (7,3'-dihydroxyflavone) and M14 (5,3'-dihydroxyflavone), the 7-hydroxy isomer (M13) was four times more active against α-amylase, with IC50 values of 1.4 µM and 6.7 µM, respectively. mdpi.comsemanticscholar.org This further reinforces the idea that the C-7 hydroxyl position confers greater potential for this inhibitory activity. mdpi.com

The effect of methyl group positioning is also crucial. In a study on the anti-inflammatory activity of methylflavones in RAW 264.7 macrophages, 2'-methylflavone and 3'-methylflavone (B13976349) showed the strongest activity, while 6-methylflavone (B191877) demonstrated a lesser effect. mdpi.com This indicates that the position of the methyl group, whether on the A-ring or the B-ring, dictates the level of anti-inflammatory action.

Table 2: Impact of Hydroxyl Isomerism on Anti-α-Amylase Activity

Compound (Identifier) Position of Hydroxyl Group(s) IC50 (µM) Reference
5-hydroxyflavone (M4) C-5 > 50 mdpi.com
7-hydroxyflavone (M5) C-7 1.2 ± 0.1 mdpi.comsemanticscholar.org
5,3'-dihydroxyflavone (M14) C-5, C-3' 6.7 ± 0.9 mdpi.comsemanticscholar.org

Comparative SAR Analysis with Related Flavone and Flavanone (B1672756) Derivatives

Comparing the SAR of this compound with other flavonoids, including flavanones, provides a broader context for its potential bioactivities. The primary structural difference between flavones and flavanones is the absence of the C2-C3 double bond in the C-ring of flavanones, which makes the structure non-planar.

This C2=C3 double bond is often crucial for certain biological activities. For example, SAR studies on antibacterial effects suggest that the C2=C3 double bond may be essential for inhibiting bacterial growth. mdpi.com The planarity imparted by this bond can facilitate intercalation into DNA or better fit into the active sites of planar aromatic amino acid residues in enzymes.

In contrast, for some activities, the structural features of flavanones are more favorable. Pinocembrin (5,7-dihydroxyflavanone), a flavanone analog of chrysin, serves as an excellent template for developing new antimicrobial agents. nih.gov Studies on synthetic derivatives of 5,7-dihydroxyflavanone (B1678386) have shown that halogenated versions exhibit potent antimicrobial activity against Gram-positive bacteria and yeast, with low cytotoxicity. nih.gov This suggests that the flavanone skeleton is a viable scaffold for antimicrobial drug design.

The substitution pattern remains a key factor across both classes. For flavanones, the number and position of hydroxyl groups are important. It has been observed that for antibacterial activity against Gram-positive bacteria, flavanones with two hydroxyl groups (like pinocembrin) can be more effective than those with three, indicating that simply increasing the number of hydroxyl groups does not guarantee higher potency. mdpi.com This highlights that a specific arrangement, such as the 5,7-dihydroxy pattern, is a key pharmacophore for certain antibacterial actions. mdpi.com

Computational Chemistry Approaches in SAR Prediction and Validation

Computational chemistry provides powerful tools to predict and rationalize the SAR of flavonoids like this compound. Techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations offer insights at the atomic level.

Molecular Docking is used to predict the binding pose and affinity of a ligand within the active site of a target protein. For instance, studies on 7-hydroxyflavone, a close analog of the title compound, revealed its binding ability with the anti-apoptotic Bcl-2 protein, a key target in cancer therapy. semanticscholar.orgresearchgate.netnih.gov Docking simulations showed a favorable binding energy of –6.3 kcal/mol, indicating a strong interaction. semanticscholar.orgresearchgate.netnih.gov Such studies can identify key amino acid residues involved in the interaction, often through hydrogen bonds and hydrophobic contacts.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. DFT calculations can determine optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MESP) maps. semanticscholar.orgresearchgate.net For 7-hydroxyflavone, DFT studies confirmed that its structure represents a global minimum on the potential energy surface, and analysis of its electronic properties helps explain its reactivity and antioxidant potential. semanticscholar.orgresearchgate.netnih.gov

Molecular Dynamics (MD) Simulation is used to study the dynamic behavior of a protein-ligand complex over time. An MD simulation of the 7-hydroxyflavone/Bcl-2 complex can confirm the stability of the docked pose. researchgate.net Analysis of the simulation trajectory can reveal stable hydrogen bonds and other interactions that anchor the ligand in the binding pocket, providing a more realistic view of the binding event than static docking. researchgate.net For the 7-hydroxyflavone/Bcl-2 complex, MD simulations showed that the ligand binds strongly to the binding cleft, forming a maximum of four stable intermolecular hydrogen bonds. researchgate.net

These computational approaches are invaluable for understanding why certain substituents and isomeric forms are more potent than others, guiding the rational design of new, more effective flavonoid-based therapeutic agents.

Table 3: Summary of Computational Findings for 7-Hydroxyflavone (Analog)

Computational Method Target/System Key Finding Reference
Molecular Docking Anti-apoptotic Bcl-2 protein Predicted binding free energy of –6.3 kcal/mol. semanticscholar.orgresearchgate.netnih.gov
Density Functional Theory (DFT) 7-hydroxyflavone molecule Confirmed stable geometry (global minima on PES). semanticscholar.orgresearchgate.netnih.gov
Molecular Dynamics (MD) Simulation 7-hydroxyflavone/Bcl-2 complex Showed strong and stable binding in the protein cleft. researchgate.net

Preclinical Investigations of Biological Activities of 7 Hydroxy 5 Methylflavone

Antioxidant Modulatory Potential

7-Hydroxy-5-methylflavone, a member of the flavone (B191248) subclass of flavonoids, has demonstrated notable antioxidant properties in various preclinical studies. ontosight.ai Flavonoids are plant-derived compounds recognized for their capacity to neutralize free radicals, which are implicated in the development of numerous chronic diseases. ontosight.ai The specific chemical structure of this compound, featuring a hydroxyl group at the 7-position and a methyl group at the 5-position of the flavone core, is believed to contribute to its biological effects. ontosight.ai

In Vitro Radical Scavenging Capabilities

The ability of this compound to directly scavenge free radicals has been assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose. researchgate.netvulcanchem.com

Table 1: In Vitro Radical Scavenging Activity of 7-Hydroxyflavone (B191518) Derivatives

Compound Assay IC50 Value Source
7-Hydroxy-5-methyl-4'-methoxyflavone DPPH 808.71 ± 25.45 µM hebmu.edu.cn
7-Hydroxyflavone DPPH 5.5486 ± 0.81 µg/mL semanticscholar.orgresearchgate.net

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, some flavonoids can modulate the endogenous antioxidant defense systems within cells. For instance, a related compound, 7-hydroxyflavone, has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway. medchemexpress.com The Nrf2 pathway is a critical regulator of cellular resistance to oxidants. Another related flavone, 5-hydroxy-7-methoxyflavone, was found to decrease the expression of antioxidant enzymes in human colon carcinoma cells, suggesting a pro-oxidant effect in that specific context. plos.org While these findings are on related molecules, they highlight the potential for flavones to interact with cellular antioxidant mechanisms. Further research is needed to specifically elucidate the role of this compound in modulating cellular antioxidant defense systems.

Anti-inflammatory Regulatory Mechanisms

Inflammation is a key pathological feature of many chronic diseases, and flavonoids are known to possess anti-inflammatory properties. ontosight.ai

Inhibition of Pro-inflammatory Enzyme Activities

One of the key mechanisms by which flavonoids exert their anti-inflammatory effects is through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). ms-editions.cl These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Studies on the related compound 7-hydroxyflavone have demonstrated its ability to inhibit COX-2 and 5-LOX with IC50 values of 27 µg/mL and 33 µg/mL, respectively. medchemexpress.com Another related compound, 7-hydroxy-3-methylflavone, has been shown to inhibit lipoxygenase activity with an IC50 of 38.5 μM. These findings suggest that the flavone backbone with a 7-hydroxyl group may be a key structural feature for the inhibition of these pro-inflammatory enzymes.

Table 2: Inhibition of Pro-inflammatory Enzymes by 7-Hydroxyflavone Derivatives

Compound Enzyme IC50 Value Source
7-Hydroxyflavone COX-2 27 µg/mL medchemexpress.com
7-Hydroxyflavone 5-LOX 33 µg/mL medchemexpress.com
7-Hydroxy-3-methylflavone Lipoxygenase 38.5 µM

Modulation of Inflammatory Signaling Pathways

In addition to inhibiting pro-inflammatory enzymes, flavonoids can also modulate the signaling pathways that regulate the expression of inflammatory genes. The anti-inflammatory effects of flavones are often attributed to their ability to interfere with key signaling pathways such as NF-κB and MAPK. mdpi.comresearchgate.net For example, some flavones have been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. mdpi.com While direct evidence for this compound is limited, research on other methylflavones has shown they can inhibit the production of pro-inflammatory cytokines like IL-1α, IL-1β, IL-6, and TNFα in stimulated macrophages. mdpi.com

Antiproliferative and Chemomodulatory Effects

Several flavonoids have been investigated for their potential to inhibit the growth of cancer cells. innovareacademics.in The antiproliferative activity of flavones is thought to be at least partially related to their interaction with cell membranes. innovareacademics.in

Research on 7-hydroxyflavone has demonstrated its antiproliferative effects against various cancer cell lines. For instance, it exhibited promising activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values of 22.5602 ± 0.21 μg/mL and 3.86474 ± 0.35 μg/mL, respectively. semanticscholar.orgresearchgate.netresearchgate.net Another study on a related compound, 7-hydroxy-3-methylflavone, reported IC50 values of 35.9 μM against MCF-7 (breast cancer) cells, 44.7 μM against OVCAR-3 (ovarian cancer) cells, and 15.6 μM against SKOV-3 (ovarian cancer) cells. Furthermore, a study on 5-hydroxy-7-methoxy-8-methylflavanone showed promising results against several cancer cell lines with IC50 values ranging from 4.75 to 45.81 µmol L-1. nih.gov

Table 3: Antiproliferative Activity of 7-Hydroxyflavone Derivatives

Compound Cell Line IC50 Value Source
7-Hydroxyflavone HeLa 22.5602 ± 0.21 μg/mL semanticscholar.orgresearchgate.netresearchgate.net
7-Hydroxyflavone MDA-MB-231 3.86474 ± 0.35 μg/mL semanticscholar.orgresearchgate.netresearchgate.net
7-Hydroxy-3-methylflavone MCF-7 35.9 µM
7-Hydroxy-3-methylflavone OVCAR-3 44.7 µM
7-Hydroxy-3-methylflavone SKOV-3 15.6 µM
5-Hydroxy-7-methoxy-8-methylflavanone Various cancer cell lines 4.75 to 45.81 µmol L-1 nih.gov

In Vitro Assessment of Cancer Cell Line Growth Inhibition

The potential of flavonoid compounds to exert anti-cancer effects has been a subject of significant research. nih.gov Flavonoids, as natural polyphenolic compounds, have demonstrated promising outcomes in inhibiting tumor growth and inducing apoptosis in cancer cells. nih.gov The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines.

One area of investigation involves protoflavones, which are oxidized derivatives of common flavonoids. iiarjournals.org Research on synthetic protoflavone analogs derived from 4'-hydroxy-6-methylflavone (B2814793) has been conducted to assess their cytotoxic effects on several human cancer cell lines. iiarjournals.org In these studies, derivatives with a free hydroxyl group at the C-1' position generally exhibited the strongest activities. iiarjournals.org

The following table summarizes the in vitro cytotoxic activity of a related compound, 7-Hydroxy-3-methylflavone, against different cancer cell lines, showcasing its potential as a chemotherapeutic agent.

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer35.9
OVCAR-3Ovarian Cancer44.7
SKOV-3Ovarian Cancer15.6
HeLaCervical CancerNot specified

This table displays the half-maximal inhibitory concentration (IC50) of 7-Hydroxy-3-methylflavone on various cancer cell lines.

Interference with Cell Cycle Progression and Apoptotic Pathways (e.g., Bcl-2 protein interactions)

Flavonoids can impede the proliferation of cancer cells by triggering cell cycle arrest and promoting apoptosis. nih.gov Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis, and its evasion is a hallmark of cancer. biomolther.org The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. biomolther.org Anti-apoptotic Bcl-2 proteins can inhibit apoptosis, and their overexpression is documented in various cancers. biomolther.orgsgo-iasgo.com

One mechanism by which flavonoids induce apoptosis is through the modulation of the Bcl-2 family proteins. sgo-iasgo.com For instance, some flavonoids can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. sgo-iasgo.com The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring apoptosis. sgo-iasgo.com

Studies on related flavones have shown they can induce apoptosis by generating reactive oxygen species (ROS), leading to a reduction in the mitochondrial membrane potential and subsequent cell cycle arrest at the Sub-G1 phase. researchgate.net Furthermore, the anti-apoptotic molecules Bcl-2 and Bcl-xL have been shown to have anti-proliferative effects by delaying progression to the S phase from a quiescent state. nih.gov This suggests that the cell cycle inhibitory and survival-enhancing functions of these proteins are intrinsically linked. nih.gov

Research has also explored the direct interaction of flavonoids with Bcl-2 proteins. Molecular docking studies have indicated that compounds like 7-hydroxyflavone can bind strongly to the anti-apoptotic Bcl-2 protein, potentially inhibiting its function without compromising its structural stability. researchgate.net

The table below illustrates the effects of a related flavone on cell cycle distribution in MKN28 gastric cancer cells.

Treatment Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)48.25 archivesofmedicalscience.comNot specifiedNot specified
1567.36 archivesofmedicalscience.comSignificantly decreased archivesofmedicalscience.comSignificantly decreased archivesofmedicalscience.com

This table shows the percentage of MKN28 cells in each phase of the cell cycle after treatment with a tetrahydroxydimethoxyflavone (THDMF). archivesofmedicalscience.com

Neurobiological Activity and Neuroprotection

Flavonoids have garnered interest for their potential neuroprotective effects, which are associated with their antioxidant and anti-inflammatory properties, as well as their ability to activate pathways involved in synaptogenesis and neurogenesis. nih.gov

Assessment of Neurotrophic and Synaptogenic Activities

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal survival, growth, and plasticity. nih.gov Some flavonoids, like 7,8-dihydroxyflavone, can mimic the effects of BDNF by activating its receptor, tyrosine kinase receptor B (TrkB). nih.gov This activation can, in turn, stimulate downstream signaling pathways that promote neuronal health. nih.gov The neuroprotective effects of flavonoids are linked to their ability to enhance neurogenesis and synaptogenesis. researchgate.net

Modulation of Neurodegenerative Processes

Neurodegenerative diseases like Alzheimer's are often characterized by oxidative stress and the accumulation of toxic protein aggregates. nih.govscielo.br Flavonoids, with their antioxidant properties, can help protect cells from oxidative damage. nih.gov Animal studies have shown that certain flavones can improve cognitive deficits in models of Alzheimer's disease.

The neuroprotective mechanisms of flavonoids are multifaceted. They can hinder cell necrosis by mitigating cellular stress responses. nih.gov Furthermore, their ability to cross the blood-brain barrier is a critical factor for their therapeutic potential in neurodegenerative disorders. nih.gov

Enzyme and Receptor Interaction Profiles

The biological activities of flavonoids are often a result of their interaction with various enzymes and receptors within the cell.

Modulation of Specific Kinases (e.g., CSNK2A1, CSNK2B)

Casein kinase 2 (CK2) is a serine/threonine kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and survival. nih.govfrontiersin.org It typically exists as a tetrameric holoenzyme composed of two catalytic subunits (CSNK2A1 and/or CSNK2A2) and two regulatory beta subunits (CSNK2B). frontiersin.orguniprot.org The regulatory subunit, CSNK2B, modulates the catalytic activity of the alpha subunits. uniprot.org

De novo variants in the genes encoding these subunits, CSNK2A1 and CSNK2B, have been linked to neurodevelopmental disorders. nih.govnih.gov Flavonoids have been identified as potential modulators of CK2 activity. For instance, this compound has been associated with interactions with CSNK2A1 and CSNK2B. nih.gov

Interaction with Nuclear Receptors (e.g., ESR2)

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response to the binding of a ligand, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide range of physiological processes.

One such nuclear receptor is the Estrogen Receptor Beta (ESR2), which plays a crucial role in a variety of bodily functions. Some flavonoids, a class of natural compounds, have been shown to interact with nuclear receptors. For instance, a study on various hydroxyflavones demonstrated their ability to bind to the orphan nuclear receptor 4A1 (NR4A1). nih.govmdpi.com The binding affinities of these hydroxyflavones to NR4A1 were found to be variable, depending on the number and position of the hydroxyl groups on the flavone structure, suggesting that these compounds can act as selective NR4A1 modulators. nih.govmdpi.com

While direct studies on the interaction of this compound with ESR2 are not extensively detailed in the available literature, the broader family of flavonoids has been a subject of interest for their potential to interact with nuclear receptors. For example, certain 2-phenyl-benzofurans with a 7-substituted structure have been identified as selective ligands for ESR2. drugbank.com This suggests that the structural characteristics of a compound, including the position of substitutions, are critical for its interaction with specific nuclear receptors.

The table below summarizes the binding affinities of various hydroxyflavones to the NR4A1 nuclear receptor, as determined by fluorescence and isothermal titration calorimetry (ITC) assays.

Table 1: Binding Affinities of Selected Hydroxyflavones to NR4A1

Compound KD (μM) - Fluorescence Assay KD (μM) - ITC Assay
3,5,7-Trihydroxyflavone (Galangin) 0.36 Not Reported
3'-Hydroxyflavone 45.8 Not Reported
6-Hydroxyflavone (B191506) Not Reported Data Available mdpi.com
7-Hydroxyflavone Not Reported Data Available mdpi.com

KD (Dissociation Constant) is a measure of binding affinity. A lower KD value indicates a stronger binding affinity.

Modulation of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters are proteins located in cell membranes that actively pump foreign substances, including drugs, out of cells. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-known efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by reducing the intracellular concentration of chemotherapeutic agents. mdpi.com The modulation of P-gp activity is therefore a key area of research to overcome MDR.

Flavonoids have been investigated for their ability to modulate the activity of ABC drug transporters like P-gp. mdpi.com Many flavonoids appear to act as competitive inhibitors, binding to the substrate-binding sites of the transporter. mdpi.com However, the specific effects can vary, with some flavonoids affecting ATP binding or hydrolysis, or altering the expression of the transporter on the cell surface. mdpi.com

Research into the structure-activity relationships of flavonoids as P-gp modulators has revealed that factors such as methoxylation can be more important than hydroxylation for their inhibitory activity. drugbank.com For instance, a study on various flavonoids found that those with hydrophobic groups on the B-ring were potent P-gp inhibitors. researchgate.net

While direct and extensive studies specifically detailing the interaction of this compound with P-glycoprotein are limited, computational predictions for a structurally related compound, 7-Hydroxy-5-methoxy-6-methylflavan, suggest it is not a substrate or inhibitor of P-glycoprotein. vulcanchem.com It is important to note that these are predictions and may not reflect the actual biological activity.

The table below presents findings on the P-gp inhibitory activity of several flavonoids.

Table 2: P-glycoprotein Inhibitory Activity of Selected Flavonoids

Flavonoid Effect on P-glycoprotein Key Findings Reference
Isosinensetin Significant Inhibition Reduced P-gp-mediated efflux of other drugs. researchgate.net
Oroxylin A Significant Inhibition Reduced P-gp-mediated efflux of other drugs. researchgate.net
Sinensetin Significant Inhibition Reduced P-gp-mediated efflux of other drugs. researchgate.net
Sciadopitysin Significant Inhibition Reduced P-gp-mediated efflux of other drugs. researchgate.net
Tangeretin Significant Inhibition Reduced P-gp-mediated efflux of other drugs. researchgate.net
5,7,3',4',5'-Pentamethoxyflavone Potent Inhibition Equipotent to verapamil (B1683045) in chemosensitizing effect. drugbank.com

Molecular Mechanisms Underlying the Biological Actions of 7 Hydroxy 5 Methylflavone

Identification of Direct Molecular Targets

The biological activities of 7-Hydroxy-5-methylflavone, a member of the flavone (B191248) class of flavonoids, are initiated by its interaction with specific molecular targets within the cell. ontosight.ai Research has identified several proteins and enzymes that are directly modulated by this compound, providing a foundation for understanding its physiological effects.

One of the key identified targets is the enzyme aromatase (cytochrome P450 19A1) . Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a significant target in the treatment of hormone-dependent cancers. nih.govijper.orgpharmgkb.org Studies have shown that certain flavonoids can inhibit aromatase activity. nih.gov While its parent compound, 7-hydroxyflavone (B191518) (7-HF), is a potent inhibitor of aromatase, the methylation at the 5-position in this compound influences its inhibitory potential. nih.gov The binding of such non-steroidal inhibitors to the aromatase enzyme is typically reversible and occurs at the substrate-binding site through non-covalent interactions. wikipedia.org

Another direct molecular target is the anti-apoptotic protein Bcl-2 . Computational docking and molecular dynamics simulation studies have indicated that 7-hydroxyflavone, a closely related compound, can bind effectively to the anti-apoptotic Bcl-2 protein. semanticscholar.orgresearchgate.net This interaction is significant as the Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), and their inhibition can promote the death of cancer cells. The binding affinity of a compound to the binding groove of Bcl-2 suggests its potential as a lead candidate for anticancer drug development. semanticscholar.org

Furthermore, flavonoids, in general, are known to interact with a wide array of cellular proteins, although specific data for this compound is still emerging. These broader interactions can include components of various signaling pathways, which are then modulated to produce a biological response. nih.gov The specific structural features of this compound, namely the hydroxyl group at the 7-position and the methyl group at the 5-position on the flavone backbone, are crucial in determining its binding affinity and specificity for its molecular targets. ontosight.airesearchgate.net

Table 1: Identified Direct Molecular Targets of this compound and Related Flavonoids

Target ProteinClassImplication of Interaction
Aromatase (CYP19A1)EnzymeInhibition of estrogen biosynthesis. nih.govijper.org
Bcl-2Anti-apoptotic proteinPromotion of apoptosis. semanticscholar.orgresearchgate.net

Elucidation of Downstream Signaling Cascades

The interaction of this compound with its direct molecular targets triggers a cascade of downstream signaling events that ultimately mediate its biological effects. The modulation of these pathways is central to its observed anti-inflammatory and potential anti-cancer activities. ontosight.ai

A primary signaling pathway influenced by flavonoids is the Nuclear Factor-kappa B (NF-κB) pathway . nih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. nih.govmdpi.com In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and blocking apoptosis. researchgate.net Flavonoids can inhibit the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. mdpi.comacs.org This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating target genes. nih.gov The inhibition of NF-κB signaling by flavonoids like tectochrysin (B192502) (5-hydroxy-7-methoxyflavone) has been shown to induce apoptosis and inhibit tumor growth. researchgate.net

Another significant cascade is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . The MAPK pathway, which includes kinases like ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. researchgate.net Flavonoids have been demonstrated to modulate MAPK signaling. researchgate.netnih.gov For instance, some flavonoids can suppress the phosphorylation of p38 and JNK, which are involved in inflammatory responses. acs.org Inhibition of the MAPK/ERK signaling pathway has been linked to the anti-cancer effects of certain flavonoids. nih.gov

The PI3K/Akt signaling pathway is also a key target. This pathway is essential for regulating cell proliferation, growth, and survival. nih.gov Dysregulation of the PI3K/Akt pathway is common in cancer, leading to uncontrolled cell growth and resistance to apoptosis. frontiersin.org Flavonoids have been shown to inhibit the PI3K/Akt pathway, contributing to their anti-cancer properties. nih.gov The inhibition of Akt can lead to the suppression of downstream effectors, thereby promoting apoptosis and inhibiting tumor progression. nih.gov

Table 2: Key Downstream Signaling Cascades Modulated by Flavonoids

Signaling PathwayKey ProteinsCellular Outcome of Modulation
NF-κB PathwayNF-κB, IκBαInhibition of inflammation, induction of apoptosis. nih.govmdpi.com
MAPK PathwayERK, JNK, p38Regulation of cell proliferation, apoptosis, and inflammation. acs.orgresearchgate.net
PI3K/Akt PathwayPI3K, Akt, mTORInhibition of cell survival and proliferation. nih.govfrontiersin.org

Integrative Systems Biology Approaches to Mechanistic Discovery

Understanding the complex mechanisms of action of compounds like this compound increasingly relies on integrative systems biology approaches. These approaches combine high-throughput experimental data from "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to build a comprehensive picture of the compound's effects on cellular networks. encyclopedia.pub

For flavonoids in general, multi-omics analyses have been employed to identify genes and metabolic pathways that are modulated in response to treatment. encyclopedia.pubfrontiersin.org For example, transcriptomic studies can reveal changes in the expression of thousands of genes simultaneously, providing insights into the signaling cascades affected by the flavonoid. frontiersin.org Metabolomics can identify alterations in the cellular metabolic profile, highlighting the impact on biochemical pathways. encyclopedia.pub

Integrative approaches are particularly useful for dissecting the pleiotropic effects of flavonoids, which often interact with multiple targets and influence several signaling pathways. nih.govoup.com By integrating data from different omics levels, researchers can construct network models that depict the interconnectedness of the cellular components affected by the compound. This can help in identifying key nodes and pathways that are central to the flavonoid's biological activity.

For instance, an integrative analysis of the effects of flavonoids on cancer cells might involve:

Transcriptomics (RNA-Seq): To identify differentially expressed genes related to cell cycle, apoptosis, and signaling pathways like NF-κB and MAPK.

Proteomics: To quantify changes in protein levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins like Akt and ERK.

Metabolomics: To measure changes in cellular metabolites, providing a functional readout of the metabolic reprogramming induced by the flavonoid.

While specific integrative systems biology studies focused solely on this compound are not extensively documented, the framework has been successfully applied to other flavonoids. frontiersin.orgmdpi.com A zebrafish embryo-larval bioassay, for example, has been used as an integrated in vivo screening platform to evaluate the developmental toxicity and bioactivity of a range of flavonoids, combining phenotypic analysis with gene expression data. oup.com Such approaches hold great promise for elucidating the complete mechanistic profile of this compound and for identifying novel therapeutic applications.

Future Perspectives and Research Trajectories for 7 Hydroxy 5 Methylflavone

Development of Advanced Synthetic Routes and Novel Derivatizations

The future of 7-hydroxy-5-methylflavone research is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While this flavone (B191248) is a naturally occurring compound, laboratory synthesis is crucial for producing the quantities required for extensive biological evaluation and for creating novel derivatives with potentially enhanced therapeutic properties.

Current synthetic strategies often rely on established methods for flavone ring formation, but there is a continuous drive to improve these processes in terms of yield, cost-effectiveness, and environmental impact. Future research will likely focus on the application of modern synthetic techniques such as microwave-assisted synthesis, flow chemistry, and the use of novel catalytic systems to streamline the production of the this compound core structure.

A significant area of future development lies in the creation of novel derivatives of this compound. mdpi.com Methylation, for instance, is known to alter the biochemical properties of flavonoids, such as hydrophobicity and metabolic stability, which can, in turn, enhance their biological activity. researchgate.net The synthesis of methylated, hydroxymethylated, and other functionalized analogs of this compound could lead to compounds with improved bioavailability, target specificity, and potency. researchgate.netresearchgate.net For example, the synthesis of various C-methylated and O-methylated flavonoids has demonstrated that these modifications can lead to enhanced anticancer, antiviral, and anti-inflammatory effects. researchgate.net

Researchers are also exploring the synthesis of derivatives with substitutions at various positions on the flavone nucleus to probe structure-activity relationships (SAR). For instance, the synthesis of a series of indolyl chalcones and their evaluation for anticancer activity is an example of how derivatization can lead to the discovery of potent bioactive molecules. conicet.gov.ar The development of a diverse library of this compound derivatives will be instrumental in identifying lead compounds for various therapeutic applications.

Table 1: Examples of Synthetic Flavonoid Derivatives and Their Significance

Derivative ClassSynthetic GoalPotential Advantage
Methylated FlavonoidsIntroduce methyl groups at various positions.Enhanced bioavailability and stability, leading to improved biological activities such as anticancer and anti-inflammatory effects. researchgate.net
Hydroxymethylated IsoflavonoidsIntroduce hydroxymethyl groups.Potential as antineoplastic agents. researchgate.net
Indolyl ChalconesCombine flavone-like structures with indole (B1671886) moieties.Potential anticancer activity. conicet.gov.ar
Formylated FlavonoidsIntroduce formyl groups.Have shown antimicrobial and cytotoxic activities. researchgate.net

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of this compound, future research will increasingly rely on the integration of various "omics" technologies. nih.gov These high-throughput approaches provide a global view of molecular changes within a biological system in response to a specific compound, offering a more complete picture than traditional targeted assays. nih.govnih.gov

The primary omics fields relevant to the study of this compound include:

Genomics: To identify genetic variations that may influence an individual's response to the compound.

Transcriptomics: To measure how this compound alters gene expression profiles. nih.gov

Proteomics: To quantify changes in protein abundance and post-translational modifications. nih.gov

Metabolomics: To analyze the impact of the compound on the cellular metabolome, identifying key metabolic pathways that are affected. nih.govfrontiersin.org

By integrating data from these different omics platforms, researchers can construct a comprehensive biological profile of this compound. frontlinegenomics.comresearchgate.net This multi-omics approach can help to elucidate its mechanisms of action, identify novel molecular targets, and discover biomarkers that could predict its efficacy or potential for side effects. nih.govfrontlinegenomics.com For example, metabolomics studies on medicinal plants are already accelerating the discovery of novel bioactive compounds with pharmacological potential. frontiersin.org The application of these technologies to this compound will be crucial for advancing our understanding of its therapeutic potential.

Table 2: Application of Omics Technologies in Flavonoid Research

Omics TechnologyApplicationPotential Insights for this compound
GenomicsIdentifying genetic predispositions to flavonoid response.Understanding inter-individual variability in the effects of this compound.
TranscriptomicsAnalyzing changes in mRNA levels after treatment.Identifying genes and pathways regulated by the compound. nih.gov
ProteomicsQuantifying protein expression and modifications.Elucidating the molecular targets and signaling cascades affected. nih.gov
MetabolomicsProfiling changes in small molecule metabolites.Revealing the metabolic pathways modulated by this compound. nih.govfrontiersin.org

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While some biological activities of this compound have been reported, there remains a vast, unexplored landscape of potential therapeutic applications. ontosight.ai Flavonoids as a class are known for a wide array of pharmacological effects, and it is likely that this compound possesses activities beyond those currently documented. mdpi.comsemanticscholar.org

Future research should systematically screen this compound and its derivatives against a broad range of biological targets and disease models. Areas of particular interest for exploration include:

Anticancer Activity: While some flavonoids have shown anticancer properties, the specific effects of this compound against various cancer cell lines warrant further investigation. semanticscholar.orgnih.gov Studies on similar flavones have shown promising results, suggesting this could be a fruitful area of research. researchgate.net

Neuroprotective Effects: The potential of flavonoids to protect against neurodegenerative diseases is an emerging area of research. ontosight.ai Investigating the effects of this compound on neuronal cell models could reveal novel therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Anti-inflammatory and Immunomodulatory Properties: Many flavonoids exhibit anti-inflammatory activity. ontosight.ai Further studies are needed to characterize the specific anti-inflammatory mechanisms of this compound and its potential for treating chronic inflammatory conditions.

Antimicrobial and Antiviral Activity: The increasing threat of antimicrobial resistance necessitates the search for new therapeutic agents. researchgate.net Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could lead to the discovery of novel anti-infective compounds.

The exploration of these and other potential biological activities will be crucial for unlocking the full therapeutic potential of this compound.

Challenges and Opportunities in Translational Research

Translating promising preclinical findings for this compound into clinical applications presents both significant challenges and exciting opportunities. The path from a laboratory discovery to a marketed drug is long, complex, and fraught with a high rate of failure. nih.gov

One of the primary challenges is the "chemical space" problem; while countless potential drug-like compounds exist, only a small fraction have been synthesized and tested. nih.gov For this compound, this means that even if it shows promise, extensive research will be needed to optimize its properties for clinical use.

Key challenges in the translational research of this compound include:

Bioavailability and Metabolism: Flavonoids are often poorly absorbed and rapidly metabolized, which can limit their in vivo efficacy. Future research must focus on developing strategies to improve the bioavailability of this compound, such as through the use of drug delivery systems or the synthesis of more stable derivatives.

Target Identification and Validation: While omics technologies can help to identify potential molecular targets, validating these targets and demonstrating a clear mechanism of action is a critical and often difficult step.

Preclinical and Clinical Trials: Designing and conducting rigorous preclinical and clinical trials to demonstrate safety and efficacy is a major hurdle. The high cost and time commitment of clinical trials mean that only the most promising compounds will be advanced. nih.gov

Despite these challenges, there are also significant opportunities. The growing body of evidence supporting the health benefits of flavonoids provides a strong rationale for the continued investigation of compounds like this compound. Advances in drug discovery technologies, such as high-throughput screening and computational modeling, can help to accelerate the identification and optimization of lead compounds. Furthermore, a greater understanding of the principles of translational science can help to improve the efficiency of the drug development process. nih.gov

Q & A

Q. What are the key physicochemical properties of 7-Hydroxy-5-methylflavone, and how do they influence experimental design?

this compound (CAS 15235-99-1) has a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol. Its boiling point is 474.6°C at 760 mmHg, and it is recommended to store the compound at 2–8°C to maintain stability . The low water solubility (inferred from structural analogs) suggests the use of organic solvents like DMSO or ethanol for dissolution in biological assays. Researchers should verify purity via HPLC (≥90% purity is typical for research-grade material) and confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical methods are recommended for characterizing this compound in synthetic or extracted samples?

A combination of chromatographic and spectroscopic techniques is critical:

  • HPLC : For purity assessment and quantification, using a C18 column with UV detection at ~254–280 nm (common for flavones) .
  • NMR Spectroscopy : ¹H NMR can confirm the presence of the methyl group at position 5 and the hydroxyl group at position 7, while ¹³C NMR resolves the aromatic and ketone carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 252.26 and fragmentation patterns .
    Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral comparisons .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-protected containers at 2–8°C to prevent degradation. While direct safety data for this compound is limited, structural analogs (e.g., 7-hydroxyflavone) suggest low acute toxicity. However, standard precautions apply: use gloves, lab coats, and eye protection. Avoid inhalation of dust by working in a fume hood .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from:

  • Purity Variations : Impurities (e.g., isomers like 5-hydroxy-7-methoxyflavone) can skew results. Validate compound identity via orthogonal methods (e.g., NMR + HPLC) .
  • Assay Conditions : Differences in solvent, pH, or cell lines may affect bioavailability. Include positive controls (e.g., quercetin for antioxidant assays) and standardize protocols .
  • Isomerism : Flavone derivatives often exhibit positional isomerism. Use computational tools (e.g., molecular docking) to predict binding affinities and compare with experimental results .

Q. What experimental strategies are recommended for elucidating the pharmacological mechanisms of this compound?

  • Target Identification : Perform high-throughput screening (HTS) against kinase or GPCR libraries. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .
  • ADMET Profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and toxicity (MTT assay in hepatocytes). Computational tools like SwissADME can predict logP, bioavailability, and druglikeness .
  • In Vivo Models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy studies. Dose-response studies should include pharmacokinetic sampling (plasma/tissue concentrations) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

The Baker-Venkataraman synthesis is a common route for flavones:

Acylation : React 2-hydroxyacetophenone derivatives with benzoyl chloride.

Cyclization : Use acidic (H₂SO₄) or basic (KOH) conditions to form the flavone backbone .
To enhance yield:

  • Introduce microwave-assisted synthesis for faster cyclization.
  • Use Pd-catalyzed cross-coupling for regioselective methylation .
    Characterize intermediates via TLC and IR spectroscopy to monitor reaction progress .

Q. What computational approaches are effective in predicting the interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., COX-2, CYP450) or receptors. Validate with MD (molecular dynamics) simulations to assess stability .
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl/methyl positions) with bioactivity datasets to design analogs with improved potency .
  • Network Pharmacology : Map compound-target-disease networks using tools like STITCH or STRING to identify polypharmacological effects .

Methodological Notes

  • Contradiction Analysis : Always replicate experiments across independent labs and use standardized reference materials (e.g., NIST-certified compounds) .
  • Safety Protocols : While this compound is not classified as hazardous, follow GHS guidelines for similar compounds (e.g., minimize dust generation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.